molecular formula C8H16N2O3 B555086 L-Asparagine tert-butyl ester CAS No. 25456-86-4

L-Asparagine tert-butyl ester

Cat. No. B555086
CAS RN: 25456-86-4
M. Wt: 188.22 g/mol
InChI Key: VLLGKVRQXXHELH-UHFFFAOYSA-N
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Description

L-Asparagine tert-butyl ester is a chemical compound with the molecular formula C8H16N2O3 . It is used as a starting material in the multi-step synthesis of L-aspartyl-L-asparagine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)/t5-/m0/s1 and the SMILES string CC(C)(C)OC(=O)C@HN)N . The molecular weight of the compound is 188.22 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it is known that this compound can be used as a starting material in the synthesis of L-aspartyl-L-asparagine .


Physical And Chemical Properties Analysis

This compound is a powder with an optical activity of [α]/D +11.5±1.0°, c = 1 in methanol . The compound has a molecular weight of 188.22 g/mol .

Scientific Research Applications

  • Chemical Synthesis and Building Blocks : L-Asparagine tert-butyl ester is used in the synthesis of complex molecules and as a building block in organic synthesis. For instance, it's utilized in the synthesis of cis-5-hydroxy-L-pipecolic acid, a versatile chiral building block (Adams et al., 1996).

  • Analytical Chemistry : It's involved in the development of methods for qualitative and quantitative determination of amino acids in peptides and glycopeptides (Hediger et al., 1973).

  • Development of Organogelators : this compound has been used to synthesize novel organogelators, which are important in the development of new material properties (Lozano et al., 2009).

  • Proteasome Inhibitors : In medicinal chemistry, derivatives of this compound have been explored for their potential as proteasome inhibitors, which are significant in cancer research (Rydzewski et al., 2006).

  • Fluorimetric Chemosensors : Derivatives of this compound have been evaluated as fluorimetric chemosensors for metal ions, which is crucial in environmental and analytical chemistry (Esteves et al., 2010).

  • Peptide Synthesis : It plays a role in peptide synthesis, particularly in the synthesis of insulin analogs and other significant peptides (Shvachkin et al., 1985).

Mechanism of Action

Target of Action

H-Asn-OtBu, also known as tert-butyl (2S)-2,4-diamino-4-oxobutanoate or L-Asparagine tert-butyl ester, is primarily used as a protecting group in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .

Mode of Action

The compound acts by protecting the amino acids in the peptide chain during synthesis . This protection is crucial to prevent unwanted side reactions that could lead to the formation of incorrect peptide sequences . The compound achieves this by attaching itself to the amino group of the amino acids, thereby preventing other molecules from reacting with the amino group .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in ensuring the correct sequence of amino acids in the peptide chain by protecting the amino groups during the synthesis process .

Pharmacokinetics

It is known that the compound is stable under the conditions used for peptide synthesis .

Result of Action

The result of the action of H-Asn-OtBu is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups during synthesis, the compound ensures that the peptide chain is formed correctly .

Action Environment

The action of H-Asn-OtBu is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound .

properties

IUPAC Name

tert-butyl 2,4-diamino-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLGKVRQXXHELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25456-86-4
Record name NSC186917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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